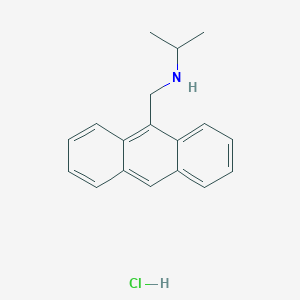

(Anthracen-9-ylmethyl)(propan-2-yl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Anthracen-9-ylmethyl)(propan-2-yl)amine hydrochloride, also known as AMP-HCl, is an organic compound with a unique structure and properties. It is a white, crystalline powder composed of two nitrogen atoms, three carbon atoms, and one chlorine atom. AMP-HCl has been used in a variety of scientific research applications due to its ability to interact with various molecules. This compound has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

科学的研究の応用

Bio-orthogonal Chemistry

This compound is utilized in bio-orthogonal chemistry to study biomolecules like proteins, glycans, and lipids in living systems without disturbing natural biochemical processes . It’s particularly useful in Activity-Based Protein Profiling (ABPP), where it aids in the selective synthesis of anthracene-isoxazolyl derivatives containing protected amino acid residues.

Fluorescent Probing

Due to its fluorescent properties, this anthracene derivative serves as a fluorescent probe. It’s an integral part of the synthesis of molecules that are analogs of bio-interacting substrates with a fluorescent tag for imaging analysis .

Chemosensors

Anthracene derivatives, including this compound, are widely used as chemosensors. They are preferred over colorimetric sensors for their convenience and better detection results, especially in detecting metal ions and substituents through UV–Visible and fluorescence spectra .

Photodimerization in Click Chemistry

The compound has applications in click chemistry, where it’s used in photodimerization to form cellulose nanoparticles. This process involves TEMPO-mediated hypohalite oxidation and amide linkage formation, leading to the creation of highly photoresponsive and fluorescent cellulose nanoparticles .

Electroluminescent Devices

It finds use in electroluminescent devices due to its ability to emit light upon electrical excitation. This makes it valuable in the development of new materials for optoelectronic applications .

UV Stabilization Polymers

The anthracene moiety in the compound contributes to UV stabilization in polymers, protecting materials from degradation due to UV radiation. This is crucial for extending the lifespan of various polymer-based products .

DNA Photocleavage Agents

A chiral ligand derived from this compound has been synthesized to investigate the effects of chirality on the DNA photocleavage activity of metal complexes. This application is significant in the field of genetics and molecular biology .

Organic Synthesis Promoters

Lastly, this anthracene derivative acts as an efficient promoter in palladium-catalyzed oxidative reactions, such as the Sonogashira coupling, which is a cornerstone reaction in the synthesis of complex organic molecules .

特性

IUPAC Name |

N-(anthracen-9-ylmethyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N.ClH/c1-13(2)19-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18;/h3-11,13,19H,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLGFNAEVMMAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Anthracen-9-ylmethyl)(propan-2-yl)amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)

![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)

![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)

![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)

![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)

![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)

amine hydrochloride](/img/structure/B6343943.png)

![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)

amine hydrochloride](/img/structure/B6343968.png)